Cas no 921503-48-2 (2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide)
2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- 2-[2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
- AKOS024632497
- 921503-48-2
- 2-(2-((3,4-dichlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- F2258-0768
- 2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
-
- Inchi: 1S/C13H13Cl2N3O2S/c14-10-2-1-8(3-11(10)15)7-21-13-17-4-9(6-19)18(13)5-12(16)20/h1-4,19H,5-7H2,(H2,16,20)
- InChI Key: RCQXRGNPGDBDBT-UHFFFAOYSA-N
- SMILES: C(N)(=O)CN1C(SCC2=CC=C(Cl)C(Cl)=C2)=NC=C1CO
Computed Properties
- Exact Mass: 345.0105532g/mol
- Monoisotopic Mass: 345.0105532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 364
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 106Ų
2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2258-0768-20μmol |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-1mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-2mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-3mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-4mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-5mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-10mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-15mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-20mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
| Life Chemicals | F2258-0768-25mg |
2-(2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide |
921503-48-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide Related Literature
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Introduction to 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide and Its Significance in Modern Chemical Research
The compound with the CAS no. 921503-48-2, specifically 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, represents a fascinating subject of study in the realm of chemical and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in various therapeutic areas. The presence of multiple functional groups, including a 3,4-dichlorophenylmethylsulfanyl moiety and a hydroxymethyl substituent on an imidazole core, suggests a rich chemical reactivity that could be exploited for drug design and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of heterocyclic compounds, particularly those incorporating imidazole scaffolds. Imidazole derivatives are known for their broad spectrum of biological activities, ranging from antimicrobial to anticancer properties. The specific structure of 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide positions it as a promising candidate for further investigation. The 3,4-dichlorophenylmethylsulfanyl group introduces a layer of complexity that could modulate the compound's interaction with biological targets, while the hydroxymethyl group provides a site for potential hydrogen bonding interactions.
One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. Enzymes are critical biological catalysts that govern numerous physiological processes, and their inhibition or activation can have profound effects on health and disease. The imidazole core is particularly well-suited for interacting with enzymes due to its ability to form hydrogen bonds and participate in π-stacking interactions. Furthermore, the electron-withdrawing nature of the 3,4-dichlorophenylmethylsulfanyl group could enhance the compound's binding affinity to its target proteins.
Recent studies have highlighted the importance of acetamide derivatives in medicinal chemistry. The acetamide moiety is a common pharmacophore found in many bioactive molecules, often contributing to their solubility and metabolic stability. In the case of 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, the acetamide group is strategically positioned to interact with both polar and nonpolar regions of biological targets, potentially enhancing its pharmacological efficacy.
The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes may involve multi-step processes requiring precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and flow chemistry, have made it possible to construct such intricate molecules more efficiently. These advancements not only reduce the time and cost associated with synthesis but also open up new possibilities for structural diversification.
From a computational chemistry perspective, molecular modeling techniques can provide valuable insights into the binding mode of 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide to its biological targets. By using computational tools like molecular dynamics simulations and docking studies, researchers can predict how the compound interacts with proteins or nucleic acids at an atomic level. This information is crucial for designing experiments aimed at optimizing its pharmacological properties.
The potential applications of this compound extend beyond traditional pharmaceuticals. For instance, it could serve as a key intermediate in the synthesis of more complex molecules with specialized functions. Additionally, its unique structural features might make it suitable for use in materials science applications, such as designing novel polymers or functional materials with specific chemical properties.
As research continues to uncover new therapeutic targets and mechanisms, compounds like 2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide are likely to play an increasingly important role in drug discovery and development. The combination of structural complexity and functional diversity makes it a compelling subject for further investigation by researchers across multiple disciplines.
921503-48-2 (2-(2-{(3,4-dichlorophenyl)methylsulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)